2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-methyl-N-(m-tolyl)acetamide
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Overview
Description
2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-methyl-N-(m-tolyl)acetamide is a complex organic compound that features a pyrazole ring substituted with dimethylamino and phenyl groups
Mechanism of Action
Target of Action
It is suggested that the compound may have potential antidepressant properties . Antidepressants often target monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .
Mode of Action
Given its potential antidepressant properties, it may interact with its targets to regulate the release of monoamine neurotransmitters .
Biochemical Pathways
The compound may influence the noradrenergic, dopaminergic, and serotonergic systems, which are involved in mood regulation
Result of Action
Given its potential antidepressant properties, it may alleviate symptoms of depression and enhance the quality of life for individuals with moderate to severe depression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-methyl-N-(m-tolyl)acetamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the dimethylamino and phenyl groups under controlled conditions. The final step involves the acylation of the pyrazole derivative with N-methyl-N-(m-tolyl)acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, such as Lewis acids, and solvents that facilitate the reaction while minimizing by-products. Purification techniques like column chromatography are often employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-methyl-N-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-methyl-N-(m-tolyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share the pyrazole ring structure and exhibit similar reactivity and applications in organic synthesis.
Thiadiazole derivatives: These compounds have a similar heterocyclic structure and are used in medicinal chemistry for their biological activity.
Uniqueness
2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-methyl-N-(m-tolyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]-N-methyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-16-9-8-12-18(13-16)24(4)20(26)15-25-14-19(21(22-25)23(2)3)17-10-6-5-7-11-17/h5-14H,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNRAOKHJPYWEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)CN2C=C(C(=N2)N(C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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